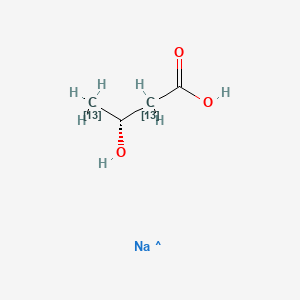
Sodium D-3-hydroxybutyrate (2,4-13C2, 99%)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium D-3-hydroxybutyrate (2,4-13C2, 99%) is a stable isotope-labeled compound. It is a sodium salt of D-3-hydroxybutyric acid, where the carbon atoms at positions 2 and 4 are replaced with the carbon-13 isotope. This compound is often used in scientific research due to its high isotopic purity and chiral purity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium D-3-hydroxybutyrate (2,4-13C2, 99%) typically involves the isotopic labeling of the precursor moleculesThe final step involves neutralizing the acid with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the isotopic and chiral purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium D-3-hydroxybutyrate (2,4-13C2, 99%) undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form acetoacetate.
Reduction: The carbonyl group in acetoacetate can be reduced back to the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: Acetoacetate
Reduction: D-3-hydroxybutyrate
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
Sodium D-3-hydroxybutyrate (2,4-13C2, 99%) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways.
Biology: Helps in studying the metabolism of ketone bodies in living organisms.
Medicine: Used in research related to metabolic disorders and ketogenic diets.
Industry: Employed in the development of new pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of Sodium D-3-hydroxybutyrate (2,4-13C2, 99%) involves its role as a ketone body. It is metabolized in the liver to produce energy, especially during periods of low glucose availability. The compound targets various metabolic pathways, including the tricarboxylic acid cycle and the electron transport chain, to produce adenosine triphosphate .
Comparison with Similar Compounds
Similar Compounds
- Sodium DL-3-hydroxybutyrate-1-13C
- Sodium D-3-hydroxybutyrate-1,3-13C2
- Sodium D-3-hydroxybutyrate-1,2-13C2
- Sodium DL-3-hydroxybutyrate-13C4
Uniqueness
Sodium D-3-hydroxybutyrate (2,4-13C2, 99%) is unique due to its specific isotopic labeling at positions 2 and 4, which allows for precise tracking in metabolic studies. Its high isotopic and chiral purity make it particularly valuable for research applications where accuracy and specificity are crucial .
Properties
Molecular Formula |
C4H8NaO3 |
|---|---|
Molecular Weight |
129.08 g/mol |
InChI |
InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/t3-;/m1./s1/i1+1,2+1; |
InChI Key |
CWQQGENZHRKCMJ-WGJKDMNVSA-N |
Isomeric SMILES |
[13CH3][C@H]([13CH2]C(=O)O)O.[Na] |
Canonical SMILES |
CC(CC(=O)O)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















